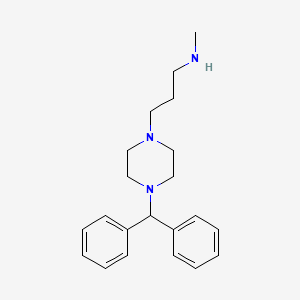
3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamin
Übersicht
Beschreibung
3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a useful research compound. Its molecular formula is C21H29N3 and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung zur Synthese neuartiger Polymere oder Beschichtungen mit spezifischen Eigenschaften wie verbesserter Haltbarkeit oder thermischer Stabilität verwendet werden. Ihr Piperazinring könnte zur Steifigkeit und Stabilität solcher Materialien beitragen .
Analytische Chemie
Die Verbindung könnte als Referenzmaterial oder Reagenz in der analytischen Chemie dienen. Ihre klar definierte Struktur ermöglicht die Entwicklung von Assays zur Detektion oder Quantifizierung ähnlicher Verbindungen in verschiedenen Proben .
Biologische Forschung
In der biologischen Forschung könnte “3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamin” in molekularbiologischen Studien wie Protein-Protein-Interaktionsassays oder als Baustein in der Peptidsynthese verwendet werden. Seine potenzielle Bioaktivität macht es zu einer Verbindung von Interesse in Studien zur zellulären Signalübertragung .
Chemische Synthese
Diese Verbindung kann ein Vorläufer oder ein Zwischenprodukt bei der Synthese komplexerer Moleküle sein. Ihre Benzhydryl- und Piperazinylgruppen sind vielseitige funktionelle Gruppen, die verschiedene chemische Reaktionen eingehen können und so Wege zur Synthese einer Vielzahl von chemischen Einheiten eröffnen .
Biologische Aktivität
3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H31N3
- Molecular Weight : 337.50 g/mol
- CAS Number : 1040692-49-6
The biological activity of 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine may involve multiple mechanisms, primarily through its interaction with various receptors and enzymes. It is hypothesized to act as an antagonist or modulator at certain neurotransmitter receptors, which can influence pathways related to mood regulation, anxiety, and potentially cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzhydryl-piperazine derivatives has shown that these compounds can inhibit histone deacetylases (HDACs), which are implicated in various cancers. In vitro studies demonstrated that specific derivatives exhibited significant anti-breast cancer activity by inhibiting HDAC6 with nanomolar IC50 values .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | <100 | HDAC inhibition | |
| MCF-7 | <100 | HDAC inhibition |
Neuropharmacological Effects
The compound's structural features suggest it may also interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. The piperazine moiety is often associated with such activities in pharmacological studies.
Case Study 1: HDAC Inhibition and Cancer Treatment
In a study published in ACS Omega, researchers synthesized a series of piperazine-based compounds, including derivatives similar to 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine. These compounds were evaluated for their ability to inhibit HDACs in vitro and showed promising results in reducing tumor cell viability in breast cancer models .
Case Study 2: Neurotransmitter Modulation
Another study investigated the effects of piperazine derivatives on neurotransmitter systems. The findings indicated that certain modifications to the piperazine ring could enhance binding affinity for serotonin receptors, suggesting potential use in treating mood disorders .
Eigenschaften
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22-13-8-14-23-15-17-24(18-16-23)21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBULLXHNJBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















